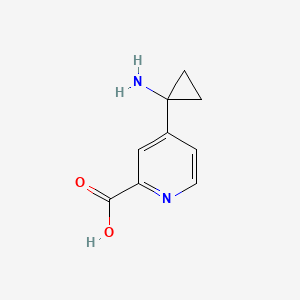
4-(1-Aminocyclopropyl)picolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Aminocyclopropyl)picolinic acid is a chemical compound with the molecular formula C₉H₁₀N₂O₂. It is a derivative of picolinic acid, which is a pyridine carboxylic acid. This compound is of interest due to its unique structure, which includes a cyclopropyl group attached to the amino group at the fourth position of the picolinic acid ring.
Vorbereitungsmethoden
The synthesis of 4-(1-Aminocyclopropyl)picolinic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives. Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . Industrial production methods often involve the use of potassium permanganate for the oxidation of α-picoline, followed by isolation through the copper salt .
Analyse Chemischer Reaktionen
4-(1-Aminocyclopropyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be performed using hydrogenation catalysts.
Substitution: It can undergo substitution reactions, particularly at the amino group, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include diazo compounds, ylides, and carbene intermediates. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-(1-Aminocyclopropyl)picolinic acid has several scientific research applications:
Chemistry: It is used as a substrate in various organic synthesis reactions.
Wirkmechanismus
The mechanism of action of 4-(1-Aminocyclopropyl)picolinic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, it changes their structures and disrupts zinc binding, inhibiting their function . This mechanism is particularly relevant in its antiviral activity, where it inhibits viral entry by compromising viral membrane integrity and interfering with cellular endocytosis .
Vergleich Mit ähnlichen Verbindungen
4-(1-Aminocyclopropyl)picolinic acid can be compared with other similar compounds such as:
Picolinic acid: A derivative of pyridine with a carboxylic acid substituent at the 2-position.
Nicotinic acid: An isomer of picolinic acid with the carboxyl side chain at the 3-position.
Isonicotinic acid: Another isomer with the carboxyl side chain at the 4-position.
The uniqueness of this compound lies in its cyclopropyl group attached to the amino group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H10N2O2 |
|---|---|
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
4-(1-aminocyclopropyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2/c10-9(2-3-9)6-1-4-11-7(5-6)8(12)13/h1,4-5H,2-3,10H2,(H,12,13) |
InChI-Schlüssel |
JYRNWVWXCHFONA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=CC(=NC=C2)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


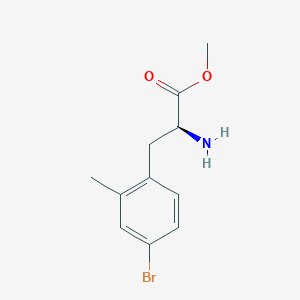
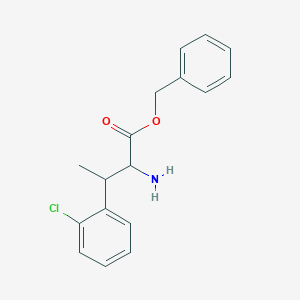

![7-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)imidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13055456.png)
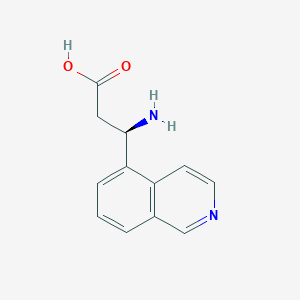
![1-Amino-1-[4-(trifluoromethoxy)phenyl]acetone](/img/structure/B13055467.png)
![Tert-butyl (S)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-1-carboxylate](/img/structure/B13055468.png)

![6-Bromo-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine](/img/structure/B13055483.png)

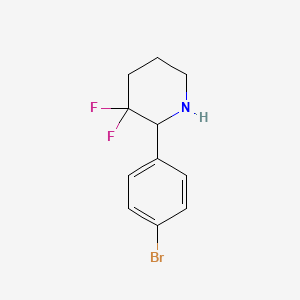
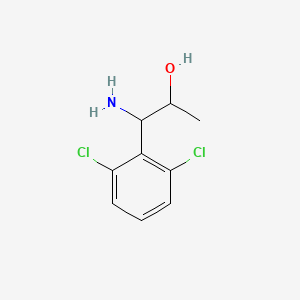
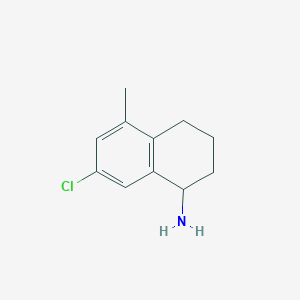
![N-Methoxy-N,5,5-trimethyl-5,6-dihydro-4H-cyclopenta[B]thiophene-2-carboxamide](/img/structure/B13055519.png)
